![molecular formula C15H15ClN2O2S B1359285 2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline CAS No. 847171-29-3](/img/structure/B1359285.png)
2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline, often referred to as CDI, is an important organic compound used in many scientific research applications. It is a derivative of aniline, an aromatic amine found in many natural and synthetic materials. CDI is an important reagent used in the synthesis of other compounds and has been used in numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been used in the synthesis of novel quinoline derivatives, which are important in medicinal chemistry. For instance, Walter (1994) demonstrated the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenylquinolines using similar compounds, showcasing their utility in creating complex organic structures (Walter, 1994).
- Liu and Lu (2010) reported the asymmetric synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, emphasizing the role of sulfonyl groups (similar to those in the queried compound) in achieving high enantioselectivity in organic synthesis (Liu & Lu, 2010).
Biological Activity and Applications
- The compound has been involved in the discovery and optimization of novel agonists for GPR119, a receptor implicated in various physiological processes. Wang et al. (2014) discussed the synthesis of oxadiazoles, related to the structure of the queried compound, and their role in improving pharmacokinetic properties (Wang et al., 2014).
- Lakshman, Murthy, and Rao (2020) conducted a study on the antioxidant properties of Anthraquinone analogues, including a compound similar to the one , demonstrating its potential in antioxidant applications (Lakshman, Murthy, & Rao, 2020).
Pharmaceutical Research
- In the field of pharmaceutical chemistry, the compound has been used in synthesizing various biologically active molecules. PradeepP. et al. (2015) explored its use in synthesizing Schiff bases with potential antibacterial and anticancer activities (PradeepP. et al., 2015).
Chemical Reactions and Mechanisms
- Gataullin et al. (2002) reported on the synthesis and cyclization of substituted 2-(1-methyl-2-butenyl)anilines, highlighting the chemical reactivity and potential applications in complex organic syntheses (Gataullin et al., 2002).
Safety And Hazards
Zukünftige Richtungen
The future directions in the field of imidazole compounds and similar heterocycles involve the development of novel methods for their synthesis, as well as the exploration of their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science1.
Please note that this is a general overview and may not apply specifically to “2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline”. For more specific information, further research would be needed.
Eigenschaften
IUPAC Name |
2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-14-6-5-13(9-15(14)17)21(19,20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNKUDLPEQAOMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

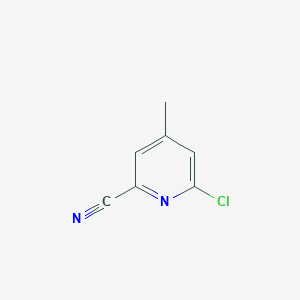
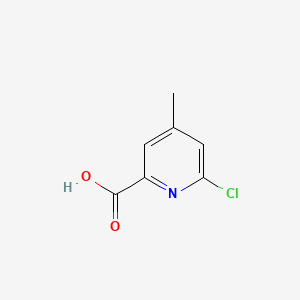
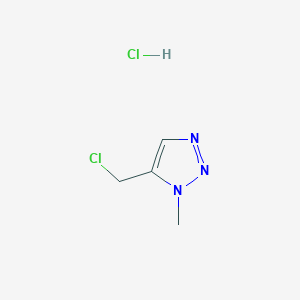
![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)
![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)
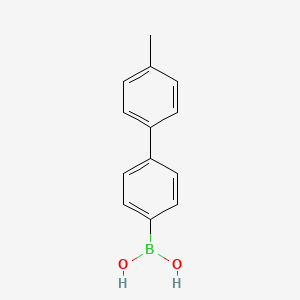
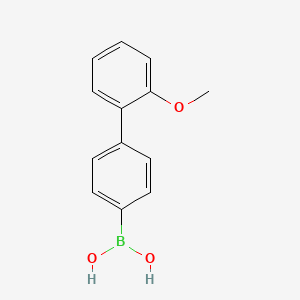
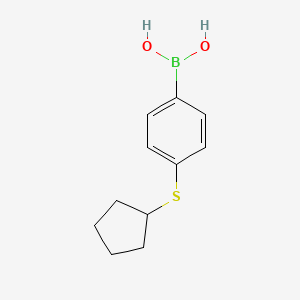
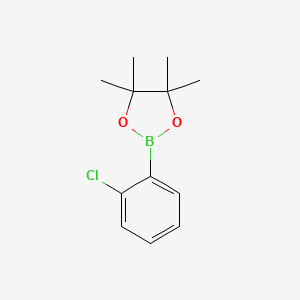
![Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1359220.png)
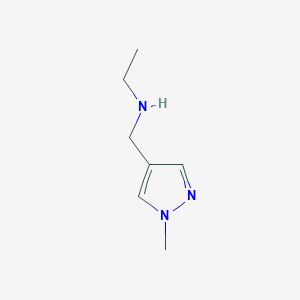
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)
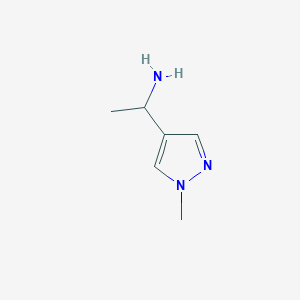
![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)